Cas no 1261983-19-0 ([1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl)-)
[1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl)-
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- MDL: MFCD18322259
- Inchi: 1S/C14H11FO4S/c1-20(18,19)13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17)
- InChI Key: CJSQGFQBMLPWGQ-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC(S(C)(=O)=O)=C2)=CC(F)=CC(C(O)=O)=C1
[1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329534-5 g |
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid, 95%; . |
1261983-19-0 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB329534-5g |
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid, 95%; . |
1261983-19-0 | 95% | 5g |
€1159.00 | 2025-04-21 |
[1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl)- Suppliers
[1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl)- Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on [1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl)-
Introduction to [1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl) (CAS No. 1261983-19-0)
[1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl), identified by its CAS number 1261983-19-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of biphenyl derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of this compound features a biphenyl core with substituents that enhance its pharmacological properties. Specifically, the presence of a fluoro group at the 5-position and a methylsulfonyl group at the 3'-position contributes to its unique chemical and biological characteristics. These substituents not only influence the compound's solubility and stability but also play a crucial role in modulating its interaction with biological targets.
In recent years, there has been a growing interest in developing novel therapeutic agents based on biphenyl derivatives due to their potential to interact with various biological pathways. [1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl) has been extensively studied for its potential applications in treating a range of diseases, including cancer, inflammation, and neurological disorders. The fluorine atom, in particular, is known to enhance the metabolic stability and binding affinity of pharmaceutical compounds, making it an attractive moiety in drug design.
One of the most compelling aspects of this compound is its ability to act as a scaffold for the development of new drugs. Researchers have leveraged its structural features to create analogs that exhibit improved pharmacokinetic profiles and reduced side effects. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression by binding to their active sites with high selectivity.
The synthesis of [1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluoro and methylsulfonyl groups necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in synthetic chemistry have enabled researchers to develop more efficient routes for producing this compound, which is crucial for large-scale pharmaceutical applications.
Recent research has also highlighted the importance of understanding the electronic properties of biphenyl derivatives in drug design. The electron-withdrawing nature of the fluoro and methylsulfonyl groups can significantly influence the compound's reactivity and interactions with biological targets. By carefully modulating these electronic features, scientists can optimize the therapeutic efficacy of drugs based on this scaffold.
The pharmacological profile of [1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl) has been evaluated through both in vitro and in vivo studies. These investigations have revealed its potential as an inhibitor of kinases and other enzymes implicated in disease pathways. For example, preclinical studies have demonstrated that this compound can suppress the growth of tumor cells by inhibiting key signaling pathways involved in cancer progression.
Another area of interest is the compound's ability to cross the blood-brain barrier (BBB), which is critical for treating neurological disorders. The presence of fluorine atoms has been shown to enhance BBB penetration, allowing drugs based on this scaffold to reach central nervous system targets effectively. This property makes it particularly promising for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Furthermore, [1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl) has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Studies have shown that this compound can modulate inflammatory pathways by inhibiting key cytokines and enzymes involved in the inflammatory response.
The development of new drug candidates often involves optimizing their pharmacokinetic properties to ensure effective delivery and absorption in the body. [1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl) has been subjected to rigorous testing to evaluate its bioavailability, metabolic stability, and excretion profiles. These studies have provided valuable insights into how structural modifications can influence drug performance.
In conclusion, [1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-3'-(methylsulfonyl) (CAS No. 1261983-19-0) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for developing new drugs targeting various diseases. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives.
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